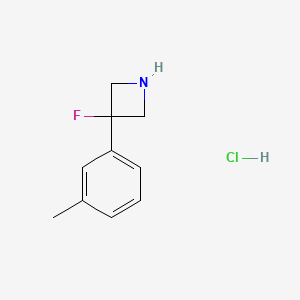

3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride

Description

3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride is a fluorinated azetidine derivative featuring a 3-methylphenyl substituent at the 3-position of the azetidine ring. The fluorine atom and aromatic substituent enhance metabolic stability and modulate physicochemical properties such as lipophilicity and solubility.

Properties

IUPAC Name |

3-fluoro-3-(3-methylphenyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEQNOAGINVGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CNC2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride involves several steps. One common method includes the reaction of 3-methylphenylamine with fluoroacetaldehyde under controlled conditions to form the azetidine ring. The hydrochloride salt is then formed by treating the azetidine derivative with hydrochloric acid . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert it into different derivatives, often using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles under specific conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is utilized in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride involves its interaction with molecular targets in biological systems. The fluoro group enhances its reactivity, allowing it to participate in various biochemical pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the azetidine ring significantly influences molecular properties. Key analogs are compared below:

Key Observations :

- Aromatic vs.

- Electron-Withdrawing Effects : Trifluoromethyl groups increase electronegativity and metabolic stability compared to methylphenyl groups, as seen in C₄H₆ClF₄N .

- Melting Points : Bulky substituents like 3,5-bis(trifluoromethyl)phenyl (141.8–144.1°C) lower melting points compared to simpler analogs, likely due to reduced crystallinity .

Ring Size and Bioactivity

Azetidines are often compared to five-membered pyrrolidines. For example:

- Pyrrolidines exhibit distinct pharmacokinetic profiles due to increased conformational flexibility .

Biological Activity

3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C10H12ClF

- Molecular Weight : 201.66 g/mol

- CAS Number : 2460754-91-8

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular pathways. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with target proteins.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been evaluated for its antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer).

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 | 0.075 | Significant antiproliferative activity |

| This compound | Hs578T | 0.033 | Potent against invasive subclone |

The compound exhibited low toxicity towards non-cancerous cells, indicating a selective action against tumor cells, which is critical for drug development.

Stability and Degradation Studies

Stability studies revealed that the compound maintained significant stability under various conditions, which is essential for its therapeutic application.

| Condition | % Remaining after 4 hours |

|---|---|

| Heat (60 °C) | 90% |

| UV Light | 88% |

| Acidic (0.1 M HCl) | 60% |

| Alkaline (0.1 M NaOH) | 65% |

| Oxidative (3% H2O2) | 65% |

These results suggest that the compound is robust against thermal and oxidative degradation, enhancing its potential as a pharmaceutical agent.

Case Studies

-

In Vitro Study on MCF-7 Cells :

- The compound was tested at concentrations of 1 µM and 10 µM.

- At 10 µM, it resulted in approximately 40% cell viability, showcasing its potential as an effective anticancer agent.

-

Mechanistic Studies :

- Flow cytometry analysis indicated that treatment with the compound led to apoptosis in cancer cells, evidenced by increased caspase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.